Taurocholic acid (sodium salt hydrate)

Overview

Description

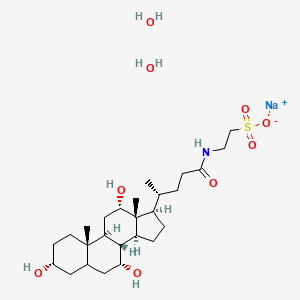

Taurocholic acid (sodium salt hydrate) is a useful research compound. Its molecular formula is C26H48NNaO9S and its molecular weight is 573.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Taurocholic acid (sodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurocholic acid (sodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholestasis Induction : Taurocholic acid can induce cholestasis, a liver condition characterized by bile flow reduction. This effect was observed in rats upon intravenous administration of taurocholate, leading to increased bile flow and bile acid excretion (Javitt, 1966).

Impact on Lactobacilli Growth : In vitro studies show that sodium taurocholate can affect the growth of Lactobacillus strains differently, depending on their ability to produce bile salt hydrolase. It stimulated the growth of one strain, had no effect on another, and inhibited the growth of strains producing large amounts of the enzyme (Tannock, Bateup, & Jenkinson, 1997).

Importance in Fat Absorption : Research indicates the significance of sodium taurocholate in maintaining the enterohepatic recirculation, crucial for lipid absorption in humans. This was demonstrated through studies involving volunteers and patients with disorders of the distal small intestine (Austad, Lack, & Tyor, 1967).

Role in Electrolyte Transport : Studies suggest that bile salts like sodium taurocholate may influence colonic electrolyte secretion, potentially mediated by changes in mucosal cyclic AMP levels (Binder, Filburn, & Volpe, 1975).

Effects on Bile Flow and Excretion : Sodium taurocholate has been shown to rapidly excrete in bile and can prevent cholestasis when administered with primary bile salt. This indicates its role in modulating bile flow and acid salt excretion (Javitt & Emerman, 1968).

Solubility of Bile Salts : Taurocholic acid exhibits an extraordinary ability to solubilize insoluble lipids, contributing to its applications in biological systems. This property is significant for understanding the formation of gallstones and liver damage (Small & Admirand, 1969).

Co-Germinant for Clostridium difficile Spores : Sodium taurocholate, along with amino acids like glycine and histidine, acts as a co-germinant for Clostridium difficile spores, highlighting its role in bacterial growth and development (Wheeldon, Worthington, & Lambert, 2011).

Hepatic Uptake and Secretion : Studies on dogs have shown the influence of conjugation of cholic acid on its hepatic uptake and secretion, particularly with sodium taurocholate (O'Máille, Richards, & Short, 1967).

properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLGILDCKQBJF-SSGBDSDUSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48NNaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taurocholic acid (sodium salt hydrate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

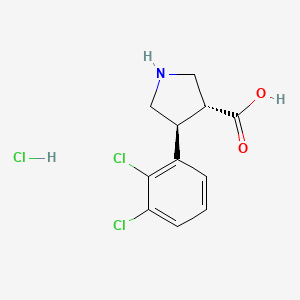

![1H-imidazo[1,2-a]pyrimidin-4-ium;chloride](/img/structure/B7959088.png)

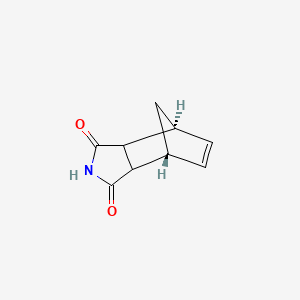

![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)

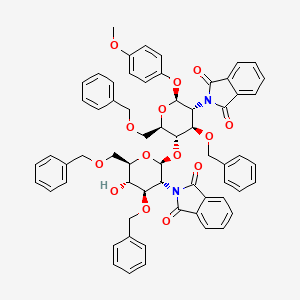

![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)